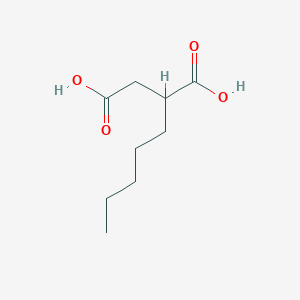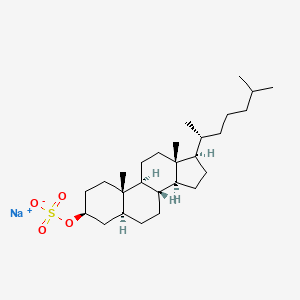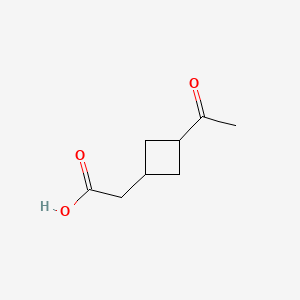
5-(1-Aminoethyl)-2-methylaniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Aminoethyl)-2-methylaniline dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminoethyl group attached to a methylaniline core, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-2-methylaniline dihydrochloride typically involves the reaction of 2-methylaniline with an appropriate aminoethylating agent under controlled conditions. One common method is the reductive amination of 2-methylaniline with acetaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to obtain the desired dihydrochloride salt.
化学反応の分析
Types of Reactions
5-(1-Aminoethyl)-2-methylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
5-(1-Aminoethyl)-2-methylaniline dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(1-Aminoethyl)-2-methylaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
類似化合物との比較
Similar Compounds
Y-27632: A well-known Rho-associated protein kinase (ROCK) inhibitor with a similar aminoethyl group.
Fasudil: Another ROCK inhibitor with a comparable structure.
Uniqueness
5-(1-Aminoethyl)-2-methylaniline dihydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Unlike Y-27632 and Fasudil, which are primarily used as ROCK inhibitors, this compound has broader applications in synthetic chemistry and potential therapeutic uses beyond ROCK inhibition.
特性
分子式 |
C9H16Cl2N2 |
|---|---|
分子量 |
223.14 g/mol |
IUPAC名 |
5-(1-aminoethyl)-2-methylaniline;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-6-3-4-8(7(2)10)5-9(6)11;;/h3-5,7H,10-11H2,1-2H3;2*1H |
InChIキー |
DAIWTRNBZQUMAG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)
![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)

![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)



![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)






